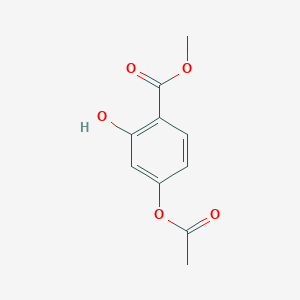
methyl 4-acetyloxy-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-acetyloxy-2-hydroxybenzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.1840 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of both acetoxy and hydroxy functional groups on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyloxy-2-hydroxybenzoate typically involves the acetylation of 4-hydroxybenzoic acid. The procedure includes the following steps :
Reactants: 2 g of dry 4-hydroxybenzoic acid and 3 g (3 mL) of acetic anhydride.
Catalyst: 1 drop of concentrated sulfuric acid.
Reaction Conditions: The mixture is warmed on a water bath to about 50-60ºC with stirring for about 15 minutes.
Isolation: The mixture is allowed to cool, and 30 mL of water is added. The precipitate is filtered and recrystallized from ethanol-water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-acetyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-hydroxybenzoic acid.
Oxidation: 4-acetoxy-2-oxo-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 4-acetyloxy-2-hydroxybenzoate has several applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-acetyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the acetoxy group.
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but the hydroxy group is in the ortho position.
Methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
methyl 4-acetyloxy-2-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 |
InChI-Schlüssel |
JHRDMZGPWYFOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














